Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate
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Overview
Description
Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate is a complex organic compound known for its vibrant color and unique chemical properties. It is primarily used in industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate involves multiple steps, starting with the diazotization of 3-amino-4-nitrophenylamine. This intermediate is then coupled with 4-hydroxy-2-oxidophenyl diazonium salt under controlled pH conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully monitored to ensure high yield and purity. The use of surfactants and stabilizers is common to prevent aggregation and maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper, which can alter its color and stability.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines and other by-products.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, reduction typically yields amines, while oxidation can produce various copper oxides .
Scientific Research Applications
Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in spectrophotometric determination of metal ions like copper and mercury.
Biology: Studied for its potential use in biological staining and as a marker in various assays.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups and sulfonate moiety play a crucial role in binding to metal ions, which can then participate in various chemical reactions. The molecular targets and pathways involved include the formation of coordination complexes with transition metals, which can alter the electronic properties and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate
- Copper(2+) sodium 3-[(E)-{3-[(E)-(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl}diazenyl]
- Copper(2+) sodium 3-[(E)-{(3Z)-3-[(3-amino-4-nitrophenyl)hydrazono]-2-oxido-4-oxo-1,5-cyclohexadienyl}diazenyl]
Uniqueness
What sets Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate apart from similar compounds is its enhanced stability and solubility due to the presence of both copper and sodium ions. This makes it particularly useful in applications requiring long-term stability and consistent performance .
Properties
Molecular Formula |
C18H11CuN6NaO8S |
---|---|
Molecular Weight |
557.9 g/mol |
IUPAC Name |
copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3 |
InChI Key |
GBLJDBLIDIXEQL-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2] |
Origin of Product |
United States |
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